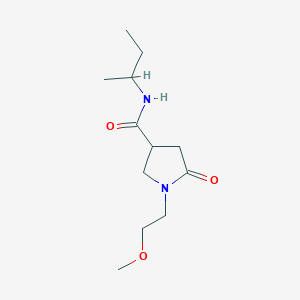
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyethyl group, and a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the methoxyethyl group, and the attachment of the sec-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as flow microreactors to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
- n-(Sec-butyl)-1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamide
- n-(Sec-butyl)-1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
N-butan-2-yl-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H22N2O3/c1-4-9(2)13-12(16)10-7-11(15)14(8-10)5-6-17-3/h9-10H,4-8H2,1-3H3,(H,13,16) |
InChI Key |
VWTDAXKAECBHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)
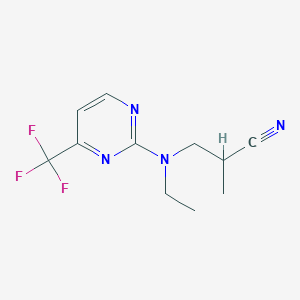
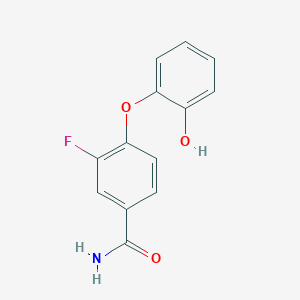
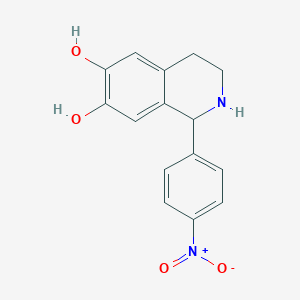

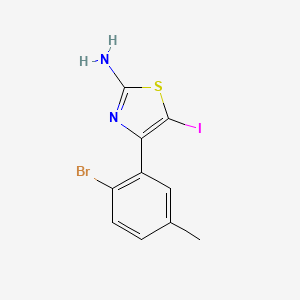
![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
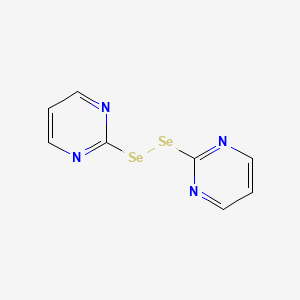
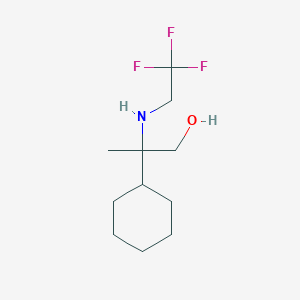
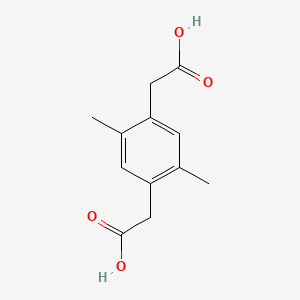
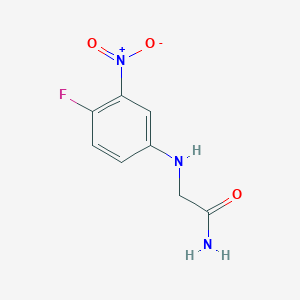
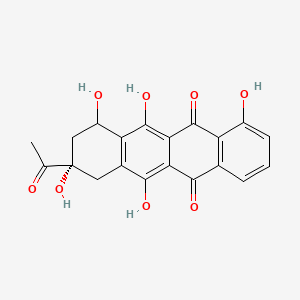
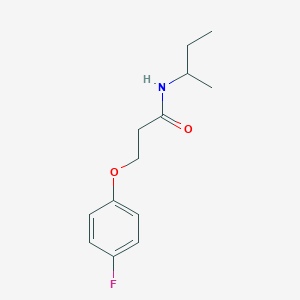
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
